An In-depth Technical Guide to 2-chloro-N-cyclopropylbenzamide: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 2-chloro-N-cyclopropylbenzamide: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence is attributed to the chemical robustness of the amide bond and its capacity to form key hydrogen bond interactions with biological targets.[1] The strategic incorporation of various substituents onto the benzamide core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 2-chloro-N-cyclopropylbenzamide, a molecule of interest due to the unique combination of a 2-chloro substituted phenyl ring and an N-cyclopropyl group. While this specific compound is not extensively documented in public literature, its structural motifs suggest its potential as a valuable intermediate in the synthesis of more complex molecules and as a candidate for biological screening.[2][3] This document aims to provide a comprehensive technical overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications, drawing upon established principles of organic and medicinal chemistry.
Molecular Structure and Chemical Identity
2-chloro-N-cyclopropylbenzamide is characterized by a central benzamide core. A chlorine atom is substituted at the ortho (2-) position of the phenyl ring, and a cyclopropyl group is attached to the nitrogen atom of the amide functionality.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-cyclopropylbenzamide |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| Canonical SMILES | C1CC1NC(=O)C2=CC=CC=C2Cl |
| InChI Key | (Predicted) Based on related structures, a unique InChI key would be generated upon synthesis and characterization. |
| CAS Number | Not readily available in public databases. A related isomer, 2-Chloro-4-cyclopropylbenzamide, has the CAS number 1237116-91-4.[4] |
"C1" -- "C2" [penwidth=2]; "C1" -- "C3" [penwidth=2]; "C2" -- "C3" [penwidth=2]; "N" -- "C2" [penwidth=2]; "N" -- "C3" [penwidth=2]; "N" -- "C4" [penwidth=2]; "C4" -- "O" [penwidth=2, style=double]; "C4" -- "C5" [penwidth=2]; "C5" -- "C6" [penwidth=2, style=dashed]; "C6" -- "C7" [penwidth=2]; "C7" -- "C8" [penwidth=2, style=dashed]; "C8" -- "C9" [penwidth=2]; "C9" -- "C10" [penwidth=2, style=dashed]; "C10" -- "C5" [penwidth=2]; "C10" -- "Cl" [penwidth=2];
}
Figure 1. Chemical structure of 2-chloro-N-cyclopropylbenzamide.
The presence of the electron-withdrawing chlorine atom at the ortho position can influence the conformation of the molecule by creating steric hindrance and modulating the electronic properties of the aromatic ring.[1] The cyclopropyl group, a three-membered ring, introduces conformational rigidity to the amide side chain.[1] This rigidity can be advantageous in drug design as it may lead to a more defined orientation for binding to a biological target.[5]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Justification |
| Appearance | White to off-white crystalline solid. | Based on the appearance of similar benzamides like 2-chlorobenzamide.[6] |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | The presence of the amide group allows for hydrogen bonding, contributing to a crystalline solid structure. For comparison, 2-chlorobenzamide has a melting point of 143 °C.[7] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. | The benzamide core provides some polarity, but the overall molecule is largely nonpolar. |
| pKa | The amide proton is weakly acidic. | The electron-withdrawing nature of the 2-chloro-benzoyl group will slightly increase the acidity of the N-H proton compared to an unsubstituted benzamide. |
| LogP | Estimated to be moderately lipophilic. | The presence of the chlorine atom and the cyclopropyl group increases lipophilicity compared to unsubstituted benzamide. |
Proposed Synthetic Protocol
The synthesis of 2-chloro-N-cyclopropylbenzamide can be readily achieved through a standard amidation reaction. The most common and direct approach involves the coupling of 2-chlorobenzoyl chloride with cyclopropylamine.[1][8]
"start" [label="2-chlorobenzoic acid"]; "reagent1" [label="SOCl₂ or (COCl)₂", shape=plaintext]; "intermediate" [label="2-chlorobenzoyl chloride"]; "reagent2" [label="Cyclopropylamine, Base (e.g., Et₃N or Pyridine)", shape=plaintext]; "product" [label="2-chloro-N-cyclopropylbenzamide"];
"start" -> "intermediate" [label=" Acyl Chloride Formation "]; "intermediate" -> "product" [label=" Amidation "]; }
Figure 2. Proposed synthetic workflow for 2-chloro-N-cyclopropylbenzamide.
Step-by-Step Methodology:
Step 1: Acyl Chloride Formation
-
To a solution of 2-chlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) at room temperature.[1] A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature or under gentle reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chlorobenzoyl chloride, which can often be used in the next step without further purification.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed from the reaction mixture.
Step 2: Amidation
-
Dissolve the crude 2-chlorobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of cyclopropylamine and a base (e.g., triethylamine or pyridine) in the same solvent dropwise to the cooled acyl chloride solution. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-chlorobenzoic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-N-cyclopropylbenzamide.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Predicted Spectroscopic Data
The structural features of 2-chloro-N-cyclopropylbenzamide would give rise to a characteristic spectroscopic signature.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the downfield region (δ 7.2-7.8 ppm) corresponding to the four protons on the 2-chlorophenyl ring. - Amide Proton (N-H): A broad singlet in the region of δ 8.0-8.5 ppm, which may show coupling to the cyclopropyl methine proton. - Cyclopropyl Methine Proton (CH): A multiplet in the upfield region (δ 2.7-2.9 ppm). - Cyclopropyl Methylene Protons (CH₂): Two distinct multiplets in the upfield region (δ 0.5-0.9 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-170 ppm). - Aromatic Carbons: Six signals in the region of δ 125-140 ppm. The carbon bearing the chlorine atom will be shifted downfield.[9] - Cyclopropyl Methine Carbon (CH): A signal in the upfield region (δ 22-26 ppm). - Cyclopropyl Methylene Carbons (CH₂): A signal in the upfield region (δ 5-10 ppm). |
| Infrared (IR) Spectroscopy | - N-H Stretch: A sharp absorption band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹. - N-H Bend (Amide II): An absorption band around 1520-1550 cm⁻¹. - C-Cl Stretch: An absorption band in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A prominent peak at m/z 195, with a characteristic M+2 isotope peak at m/z 197 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[10] - Key Fragmentation Patterns: Cleavage of the amide bond, loss of the cyclopropyl group, and fragmentation of the 2-chlorobenzoyl moiety. |
Potential Applications and Biological Relevance
While specific biological activities for 2-chloro-N-cyclopropylbenzamide have not been reported, the structural components suggest several areas of potential interest for researchers.
-
Medicinal Chemistry: The N-cyclopropylbenzamide motif is present in a number of biologically active compounds, including those with anti-inflammatory, kinase inhibitory, and antimicrobial properties.[2][3] The cyclopropyl group can enhance metabolic stability and binding affinity.[5] Therefore, 2-chloro-N-cyclopropylbenzamide could serve as a key building block for the synthesis of novel therapeutic agents.
-
Agrochemicals: Some N-cyclopropylbenzamide derivatives have been investigated for their potential as fungicides and insecticides.[1]
-
Material Science: Benzamide derivatives can be utilized as precursors in the synthesis of polymers and other advanced materials.
The 2-chloro substitution on the phenyl ring can influence the molecule's reactivity and its interactions with biological targets.[1] It can participate in halogen bonding and alter the electronic nature of the aromatic system, which can be exploited in rational drug design.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-chloro-N-cyclopropylbenzamide. Although specific toxicity data is not available, a risk assessment can be made based on the known hazards of its components and related compounds.
-
2-Chlorobenzamide: This related compound is considered harmful if swallowed and may cause skin and eye irritation.[6][11]
-
Cyclopropylamine: This reagent is flammable and can cause skin and eye irritation.
It is recommended to handle 2-chloro-N-cyclopropylbenzamide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
2-chloro-N-cyclopropylbenzamide is a synthetically accessible molecule with potential applications in medicinal chemistry, agrochemicals, and material science. While direct experimental data on its properties is limited, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of novel compounds with tailored properties. Further research into the synthesis, characterization, and biological evaluation of 2-chloro-N-cyclopropylbenzamide is warranted to fully explore its potential.
References
-
PubMed. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide, 2-chloro-N-(2-chlorobenzoyl)-N-(3-methylbutyl)-. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Journal of Rehman Medical Institute. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Retrieved from [Link]
-
The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). 13C-NMR. Retrieved from [Link]
-
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
NIST. (n.d.). N-(2-Chloroethyl)benzamide. Retrieved from [Link]
-
10X CHEM. (n.d.). 2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide. Retrieved from [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1237116-91-4|2-Chloro-4-cyclopropylbenzamide|BLD Pharm [bldpharm.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
